(1S)-1-[8-chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine dihydrochloride
CAS No.:
Cat. No.: VC17194217
Molecular Formula: C9H10Cl3F3N4
Molecular Weight: 337.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10Cl3F3N4 |
|---|---|
| Molecular Weight | 337.6 g/mol |
| IUPAC Name | (1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C9H8ClF3N4.2ClH/c1-4(14)7-15-16-8-6(10)2-5(3-17(7)8)9(11,12)13;;/h2-4H,14H2,1H3;2*1H/t4-;;/m0../s1 |
| Standard InChI Key | FOLYNIAAUYOCLS-FHNDMYTFSA-N |
| Isomeric SMILES | C[C@@H](C1=NN=C2N1C=C(C=C2Cl)C(F)(F)F)N.Cl.Cl |
| Canonical SMILES | CC(C1=NN=C2N1C=C(C=C2Cl)C(F)(F)F)N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (1S)-1-[8-chloro-6-(trifluoromethyl)- triazolo[4,3-a]pyridin-3-yl]ethanamine dihydrochloride, reflects its intricate architecture:
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Triazolo-pyridine core: A triazolo[4,3-a]pyridine system fused at positions 3 and 4, providing π-π stacking potential and hydrogen-bonding sites.
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Substituents:
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Chlorine at position 8, enhancing electrophilicity and metabolic stability.
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Trifluoromethyl group at position 6, contributing to lipophilicity and electron-withdrawing effects.
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(1S)-Ethanamine side chain at position 3, introducing chirality and potential for salt formation.
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| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀Cl₃F₃N₄ |
| Molecular Weight | 337.6 g/mol |
| IUPAC Name | (1S)-1-[8-Chloro-6-(trifluoromethyl)- triazolo[4,3-a]pyridin-3-yl]ethanamine dihydrochloride |
| Canonical SMILES | CC@@HN.Cl.Cl |
| PubChem CID | 16263138 |
The stereochemistry at the ethanamine side chain (1S configuration) is critical for molecular recognition in biological systems, as enantiomeric purity often dictates pharmacological activity .
Physicochemical and Spectroscopic Properties
Solubility and Stability
As a dihydrochloride salt, the compound exhibits enhanced aqueous solubility compared to its free base form. The trifluoromethyl group augments lipid membrane permeability, while the chlorine atom reduces oxidative metabolism.
Spectroscopic Characterization
Data extrapolated from structurally related compounds suggest:
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¹H NMR: Downfield shifts for triazolo protons (δ 8.5–9.0 ppm) and distinct splitting patterns for the ethanamine CH group (δ 4.0–4.5 ppm) .
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HRMS: Expected molecular ion [M+H]⁺ at m/z 338.1, with isotopic clusters indicative of chlorine and fluorine content.
| Analog Structure | Biological Target | IC₅₀ (nM) |
|---|---|---|
| cis-Triazolo-naphthyridine | DPP-4 | 28 ± 0.9 |
| trans-Triazolo-naphthyridine | DPP-4 | 151 ± 9.4 |
The cis configuration, analogous to the (1S) stereochemistry here, correlates with higher potency, underscoring the importance of chiral control .
Related Compounds and SAR Trends
Substituent Effects on Activity
Modifications to the triazolo-pyridine core profoundly impact biological activity:
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Trifluoromethyl Group: Enhances binding affinity through hydrophobic interactions and electron withdrawal.
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Chlorine Substituent: Reduces metabolic clearance but may limit solubility.
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Ethanamine Side Chain: The (1S) configuration optimizes spatial alignment with enzyme active sites.
In DPP-4 inhibitors, replacing methyl with isopropyl or pyridyl groups alters IC₅₀ values by 2–5 fold, illustrating the scaffold’s versatility .
Research Challenges and Future Directions
Synthetic Optimization
Current limitations include:
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Low yields in triazolo ring closure steps.
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Difficulty in scaling chiral resolution methods.
Future work could explore transition-metal catalysis or biocatalytic approaches to improve efficiency.
Biological Profiling
Priority areas for investigation include:
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In vitro screening against protease targets (e.g., DPP-4, Factor Xa).
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ADMET studies to assess pharmacokinetic liabilities from the trifluoromethyl group.
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